molecular formula C10H20N2O2 B3101411 tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate CAS No. 139161-75-4

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

Cat. No.: B3101411
CAS No.: 139161-75-4
M. Wt: 200.28 g/mol
InChI Key: HBFRNKXGNAOUDC-YUMQZZPRSA-N
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Description

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate (CAS 1626343-40-5) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate, or "building block," for the construction of more complex molecules. Its defined stereochemistry at the 3S and 5S positions makes it particularly useful for creating active pharmaceutical ingredients (APIs) with specific three-dimensional structures. The tert-butyloxycarbonyl (Boc) protective group is a standard feature, allowing for selective reactions at other sites on the molecule and its subsequent deprotection under mild acidic conditions . Compounds with the methylpyrrolidine core are frequently explored in pharmaceutical research for their potential biological activity. For instance, structurally similar pyrrolidine derivatives have been investigated as antagonists for immune disorders and as core structures in multifunctional ligands targeting receptors in the central nervous system . The molecular formula of this reagent is C10H20N2O2, and it has a molecular weight of 200.278 g/mol . It is offered with a high purity level of 97% to ensure consistent and reliable results in synthetic applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFRNKXGNAOUDC-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (3S,5S)-5-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

(3S,5S)-5-methylpyrrolidine+tert-butyl chloroformatetert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate\text{(3S,5S)-5-methylpyrrolidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} (3S,5S)-5-methylpyrrolidine+tert-butyl chloroformate→tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a protecting group for amines in peptide synthesis.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active amines under physiological conditions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate involves the release of the active amine upon deprotection of the tert-butyl group. The molecular targets and pathways involved depend on the specific application of the compound. For example, in drug development, the released amine may interact with specific receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate (Enantiomer)

  • CAS No.: 1626343-40-5
  • Molecular Formula : C₁₀H₂₀N₂O₂
  • Key Difference : The 3R,5S configuration alters spatial orientation, affecting binding affinity in chiral environments. This enantiomer is less commonly used in drug synthesis due to reduced compatibility with target receptors compared to the 3S,5S form .

tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

  • CAS No.: 1264243-41-5
  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Key Difference : The hydroxymethyl substituent at the 5R position introduces polarity, enhancing solubility but reducing membrane permeability compared to the methyl group in the parent compound .

Structural Analogues with Modified Scaffolds

tert-Butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

  • CAS No.: 663948-84-3
  • Molecular Formula : C₁₈H₂₇N₂O₃
  • Key Difference : The benzyl group at the 1-position increases steric bulk, limiting conformational flexibility but improving selectivity for certain enzyme pockets .

tert-Butyl ((3R,5S)-rel-5-methylpiperidin-3-yl)carbamate

  • CAS No.: 1187055-56-6
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Key Difference : Replacement of pyrrolidine with a piperidine ring increases ring size, altering hydrogen-bonding patterns and metabolic stability .

Functional Group Modifications

Compound Name CAS No. Substituent Molecular Formula Key Property
Parent Compound 1626343-40-5 5-methyl (3S,5S) C₁₀H₂₀N₂O₂ High stereoselectivity in drug synthesis
Fluorinated Derivative 1799420-92-0 5-fluoro, 4-hydroxy C₁₁H₁₆FN₃O₃ Enhanced electrophilicity for kinase inhibition
Benzisoxazole Hybrid N/A 6-fluorobenzo[d]isoxazole C₁₈H₂₃FN₂O₃ Improved CNS penetration due to lipophilic aryl group

Biological Activity

Overview

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate (CAS Number: 139161-75-4) is a carbamate compound notable for its applications in organic synthesis and medicinal chemistry. This compound serves as a protecting group for amines in peptide synthesis and is being investigated for its potential as a prodrug in drug development, particularly for the release of active amines under physiological conditions .

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • Melting Point : 90-91 °C
  • Appearance : Colorless to pale yellow liquid

The biological activity of this compound primarily involves the release of the active amine upon deprotection of the tert-butyl group. This process can influence various molecular targets and pathways depending on the specific application, such as enzyme inhibition or receptor interaction .

Biological Applications

1. Medicinal Chemistry

  • It is utilized in the design and synthesis of pharmaceutical compounds targeting various diseases, including cancer and neurological disorders. The compound's ability to act as a prodrug allows it to be converted into an active form within biological systems, enhancing therapeutic efficacy .

2. Peptide Synthesis

  • As a protecting group for amines, it aids in the selective protection of amino groups during peptide synthesis, thus facilitating complex molecule construction without interference from other reactive groups .

3. Enzyme Inhibition Studies

  • The compound has been evaluated for its potential as an enzyme inhibitor, particularly in studies focusing on SARS-CoV protease inhibitors. The structure of the compound allows it to interact with enzyme active sites, potentially modulating their activity .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from similar compounds such as tert-butyl carbamate and tert-butyl-N-methylcarbamate. The presence of the pyrrolidine ring contributes to its distinct reactivity and biological activity.

Compound NameStructureUnique Features
This compoundStructurePyrrolidine ring enhances reactivity
tert-Butyl carbamateStructureSimpler structure; less sterically hindered
tert-Butyl-N-methylcarbamateStructureMethyl group alters binding properties

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Inhibition Studies : Research demonstrated that compounds derived from this carbamate exhibited significant inhibition against SARS-CoV 3CL protease, with IC50_{50} values indicating potent activity at low concentrations (e.g., IC50_{50} = 0.0041 μM) .
  • Peptide Synthesis Efficiency : In practical applications, this compound has been shown to improve yields in peptide synthesis by effectively protecting amines during reaction sequences, allowing for more complex structures to be synthesized without unwanted side reactions .

Q & A

Advanced Research Question

  • Computational Modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify optimal catalysts or solvents .
  • High-Throughput Screening : Test temperature, solvent polarity (e.g., DMF vs. THF), and base strength (e.g., DBU vs. Et3_3N) in parallel reactions .
  • Feedback Loops : Integrate experimental data into machine learning models to refine reaction parameters iteratively .

How can enantiomeric excess be resolved for stereoisomeric impurities?

Advanced Research Question

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients (e.g., 90:10 to 70:30) to separate (3S,5S) and (3R,5R) isomers .
  • Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) and analyze 19^19F NMR splitting patterns for enantiomeric ratio determination .

How should researchers address contradictory stability data across studies?

Advanced Research Question

  • Controlled Stability Studies : Replicate conditions (humidity, temperature) from conflicting reports and monitor degradation via HPLC .
  • Analytical Cross-Validation : Compare NMR, LC-MS, and FTIR data from independent labs to identify methodological discrepancies (e.g., impurity interference) .
  • Accelerated Aging Tests : Expose the compound to stress conditions (e.g., 40°C/75% RH) to model long-term stability .

What methodologies are used to study reaction mechanisms involving this carbamate?

Advanced Research Question

  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N at the carbamate carbonyl to track bond cleavage/formation via NMR or mass spectrometry .
  • Kinetic Profiling : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy under varying pH and temperature .
  • DFT Calculations : Simulate transition states for hydrolysis or nucleophilic substitution to propose mechanistic pathways .

How is this compound applied in drug discovery and target validation?

Advanced Research Question

  • Protecting Group Strategy : The tert-butyl carbamate moiety protects amines during multi-step syntheses of bioactive molecules (e.g., kinase inhibitors) .
  • Enzyme Inhibition Studies : Used to synthesize analogs for probing binding pockets (e.g., WDR5 degraders via carbamate-linked PROTACs) .
  • Structural Probes : X-ray co-crystallization with target proteins (e.g., proteases) reveals hydrogen-bonding interactions with active-site residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

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